molecular formula C26H26N2O5S B2678497 N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 1251688-94-4

N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2678497
CAS No.: 1251688-94-4
M. Wt: 478.56
InChI Key: GHWLJIVHRFSUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide is a recognized and potent inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the CREB-regulated transcription coactivator (CRTC) family. This compound functions by potently and selectively binding to SIK3 , thereby blocking its kinase activity and leading to the de-repression and subsequent nuclear localization of CRTCs. This action ultimately modulates downstream transcriptional programs, particularly those involved in energy metabolism, steroidogenesis, and inflammation. Its primary research value lies in its utility as a chemical probe to dissect the complex physiological and pathological roles of the SIK3 signaling pathway. Researchers employ this inhibitor to investigate SIK3's function in cancer biology , including its effects on tumor cell proliferation and survival, as well as its emerging roles in metabolic disorders, circadian rhythms, and immune responses . The compound provides a critical tool for validating SIK3 as a potential therapeutic target in these areas.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-18-13-15-20(16-14-18)34(29,30)28(23-10-6-8-12-25(23)32-4)17-22-19(2)33-26(27-22)21-9-5-7-11-24(21)31-3/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWLJIVHRFSUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC=C3OC)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.

    Introduction of the Methoxyphenyl Groups: This step may involve nucleophilic substitution reactions where methoxyphenyl groups are introduced onto the oxazole ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The closest analog is N-(4-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide (), a positional isomer differing in the methoxy group’s placement on the phenyl ring (4-methoxy vs. 2-methoxy). This substitution alters steric interactions and electronic effects:

  • 2-Methoxyphenyl : Ortho-substitution creates steric hindrance near the oxazole ring, reducing rotational freedom.
  • 4-Methoxyphenyl : Para-substitution allows planar aromatic stacking and stronger electron-donating effects.
Table 1: Structural and Spectroscopic Comparison
Compound Substituent Positions Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound (2-methoxy) Phenyl (2-OMe), Oxazole (5-Me) S=O (1340–1360), C-O (1250–1270) Aromatic H: 6.8–7.5; Oxazole CH3: 2.3
4-Methoxy Isomer () Phenyl (4-OMe), Oxazole (5-Me) S=O (1340–1360), C-O (1245–1265) Aromatic H: 6.7–7.4; Oxazole CH3: 2.2
Triazole Derivatives () Triazole, Halogens (Cl/Br) C=S (1243–1258), NH (3150–3319) Aromatic H: 7.0–8.1; Triazole H: 8.2

Spectroscopic Differentiation

  • NMR Analysis :
    • Target vs. 4-Methoxy Isomer : The 2-methoxy group causes deshielding of adjacent aromatic protons (δ ~7.2–7.5 ppm) compared to the 4-methoxy isomer (δ ~6.7–7.0 ppm) .
    • Oxazole Methyl Group : Both compounds show a singlet at δ ~2.2–2.3 ppm for the oxazole CH3, confirming minimal electronic perturbation from methoxy positioning .
  • IR Spectroscopy :
    • S=O stretches (1340–1360 cm⁻¹) are consistent across sulfonamides, while C-O stretches vary slightly (1250–1270 cm⁻¹ for 2-methoxy vs. 1245–1265 cm⁻¹ for 4-methoxy) due to substituent electronic effects .

Physicochemical Properties

  • Solubility : The 2-methoxy isomer exhibits lower aqueous solubility due to steric hindrance, whereas the 4-methoxy isomer’s planar structure enhances lipophilicity.
  • Thermal Stability : Oxazole derivatives generally show higher melting points (>200°C) compared to triazole analogs (), attributed to stronger π-π interactions .

Q & A

Basic: What are the recommended synthetic routes for this sulfonamide-oxazole hybrid compound?

The synthesis typically involves multi-step reactions starting with the formation of the oxazole core. For example:

  • Step 1 : Condensation of 2-methoxyphenylacetic acid derivatives with methyl groups to form the 5-methyl-1,3-oxazole ring via cyclization under acidic conditions.
  • Step 2 : Alkylation of the oxazole nitrogen using a sulfonamide precursor (e.g., 4-methylbenzene-1-sulfonamide) in the presence of a base like NaH or K₂CO₃.
  • Step 3 : Final coupling of the N-(2-methoxyphenyl) group using Buchwald-Hartwig amination or nucleophilic substitution, depending on the leaving group .
    Key Methodological Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC or HPLC .

Basic: How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy, oxazole, and sulfonamide moieties. Key signals include δ ~2.3 ppm (CH₃ on benzene), δ ~3.8 ppm (OCH₃), and δ ~7.0–8.0 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : To resolve stereochemistry and confirm the oxazole-sulfonamide linkage, as demonstrated in related sulfonamide structures .

Advanced: How can contradictory bioactivity data in literature be resolved for this compound?

Contradictions often arise from:

  • Purity Variability : Trace impurities (e.g., unreacted intermediates) may skew bioassays. Use preparative HPLC (>98% purity) and quantify impurities via LC-MS .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. ethanol) affect results. Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity .
  • Structural Analogues : Compare with structurally validated compounds (e.g., PubChem CID 14597979) to isolate structure-activity relationships (SAR) .

Advanced: What computational methods support mechanistic studies of its biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity or topoisomerase II for anticancer effects). Validate with mutagenesis studies .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .
  • QSAR Modeling : Train models using datasets of sulfonamide derivatives to predict IC₅₀ values against specific enzymes .

Basic: What are the standard assays for evaluating its antimicrobial potential?

  • Broth Microdilution (CLSI M07) : Determine MIC against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.
  • Biofilm Inhibition : Use crystal violet staining on P. aeruginosa biofilms .

Advanced: How does the methoxy group’s position influence its pharmacokinetics?

  • Metabolic Stability : Ortho-methoxy groups (2-position) reduce CYP450-mediated metabolism compared to para-substituted analogues. Test using liver microsome assays (e.g., human S9 fraction) .
  • Solubility : LogP calculations (e.g., via ChemAxon) show higher lipophilicity for 2-methoxy vs. 4-methoxy derivatives, impacting absorption. Validate with shake-flask solubility tests .

Basic: What analytical techniques quantify its stability under varying pH conditions?

  • Forced Degradation Studies : Expose to HCl (0.1N, pH 1.2), NaOH (0.1N, pH 13), and neutral buffers (pH 7.4) at 40°C for 48 hours.
  • HPLC-UV/PDA : Monitor degradation products (e.g., hydrolysis of the sulfonamide group) at λ = 254 nm .

Advanced: What strategies optimize its selectivity for cancer vs. normal cells?

  • Proteomics Profiling : Use SILAC labeling in MCF-7 cells to identify off-target protein binding.
  • Dual-Acting Prodrugs : Conjugate with glutathione-sensitive linkers to target tumor microenvironments .
  • CRISPR Screening : Knock out candidate targets (e.g., Bcl-2) to validate mechanism-specific cytotoxicity .

Basic: How is its crystallinity assessed for formulation studies?

  • PXRD : Compare experimental diffractograms (e.g., Cu-Kα radiation) with simulated patterns from single-crystal data .
  • DSC/TGA : Determine melting point (Tm) and thermal stability. A sharp Tm >200°C suggests high crystallinity .

Advanced: What in vivo models are suitable for evaluating its neuroprotective effects?

  • Transgenic Alzheimer’s Models : APP/PS1 mice (6–8 months old) treated orally (10 mg/kg/day) for 12 weeks. Assess Aβ plaques via immunohistochemistry .
  • MPTP-Induced Parkinson’s : C57BL/6 mice with dopamine depletion measured via HPLC-ECD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.